molecular formula C12H17N3O2 B14901489 n-((3-Methylpyridin-2-yl)methyl)morpholine-3-carboxamide

n-((3-Methylpyridin-2-yl)methyl)morpholine-3-carboxamide

Cat. No.: B14901489
M. Wt: 235.28 g/mol
InChI Key: CZVGWKDGQSBTON-UHFFFAOYSA-N
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Description

n-((3-Methylpyridin-2-yl)methyl)morpholine-3-carboxamide is a chemical compound that features a morpholine ring attached to a pyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of n-((3-Methylpyridin-2-yl)methyl)morpholine-3-carboxamide typically involves the reaction of 3-methylpyridine-2-carboxylic acid with morpholine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out under anhydrous conditions and often requires a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

n-((3-Methylpyridin-2-yl)methyl)morpholine-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

n-((3-Methylpyridin-2-yl)methyl)morpholine-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of advanced materials and polymers.

Mechanism of Action

The mechanism of action of n-((3-Methylpyridin-2-yl)methyl)morpholine-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain kinases involved in cell signaling pathways, thereby exerting its biological effects .

Comparison with Similar Compounds

Similar Compounds

  • N-methylpyridine-2-carboxamide
  • N-methylmorpholine
  • 3-methylpyridine-2-carboxamide

Uniqueness

n-((3-Methylpyridin-2-yl)methyl)morpholine-3-carboxamide is unique due to its dual functional groups, which allow it to participate in a wide range of chemical reactions. Its structural features also enable it to interact with multiple biological targets, making it a versatile compound in scientific research .

Properties

Molecular Formula

C12H17N3O2

Molecular Weight

235.28 g/mol

IUPAC Name

N-[(3-methylpyridin-2-yl)methyl]morpholine-3-carboxamide

InChI

InChI=1S/C12H17N3O2/c1-9-3-2-4-13-10(9)7-15-12(16)11-8-17-6-5-14-11/h2-4,11,14H,5-8H2,1H3,(H,15,16)

InChI Key

CZVGWKDGQSBTON-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=CC=C1)CNC(=O)C2COCCN2

Origin of Product

United States

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